2-Mesitylenesulfonyl chloride

Catalog No.
S1973082
CAS No.
773-64-8
M.F
C9H11ClO2S
M. Wt
218.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mesitylenesulfonyl chloride

CAS Number

773-64-8

Product Name

2-Mesitylenesulfonyl chloride

IUPAC Name

2,4,6-trimethylbenzenesulfonyl chloride

Molecular Formula

C9H11ClO2S

Molecular Weight

218.7 g/mol

InChI

InChI=1S/C9H11ClO2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3

InChI Key

PVJZBZSCGJAWNG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)Cl)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)Cl)C
2-Mesitylenesulfonyl chloride, also known as MsCl, is a chemical compound that belongs to the class of sulfonyl chlorides. It is a colorless or light yellow solid that is soluble in a wide range of solvents, including water, alcohols, and halogenated solvents. The compound exhibits high reactivity due to the presence of a sulfonyl group, which makes it an effective reagent in various chemical reactions. MsCl is commonly used in organic synthesis as a protecting group for alcohols, amination reactions, and as a reagent in polymerization reactions.
2-Mesitylenesulfonyl chloride exhibits physically and chemically interesting properties that make it a valuable compound in various scientific and industrial applications. The melting point of MsCl is in the range of 77-79°C, whereas its boiling point is 295-297°C. The compound has a molecular weight of 252.77 g/mol and a density of 1.273 g/cm³. MsCl is odorless, and its structure consists of mesityl (C9H7) and sulfonyl (SO2Cl) groups linked through a single bond. The compound exhibits high thermal stability and is unreactive in the presence of mild acids, bases, and reductive agents.
MsCl is synthesized by the direct chlorination of mesitylene in the presence of chlorine gas and sunlight. The synthesis involves the following steps:
Mesitylene + Cl2 + sunlight → MsCl + HCl
The product is then purified by fractional distillation to obtain a pure form. MsCl can be characterized by several analytical methods, including Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
MsCl can be analyzed using several analytical methods, which are critical in identifying the purity and structural properties of the compound. FT-IR is a valuable technique in identifying the functional groups present in the compound by measuring the vibrations of the bonds. NMR provides information on the local bonding of hydrogen atoms in the compound, while MS provides the molecular weight and fragmentation patterns of the compound.
MsCl exhibits biological properties that make it an important compound in medicinal and pharmaceutical research. The compound has antibacterial, antifungal, antiviral, and anticancer properties, which makes it a promising drug candidate for the treatment of various diseases.
MsCl is toxic and poses significant health risks when handled without proper safety precautions. It is corrosive to the skin, eyes, and mucous membranes, and inhalation of the compound can cause severe respiratory distress. Therefore, researchers handling MsCl are required to take appropriate safety measures, including wearing personal protective equipment and handling the compound in a fume hood.
MsCl finds applications in various scientific experiments, including organic synthesis, drug development, and polymerization reactions. The compound is used as a protecting group for alcohols in organic synthesis, as well as in amination reactions. MsCl is also used in the polymerization of various synthetic polymers, such as polystyrene, polypropylene, and polyethylene.
Research on MsCl is ongoing due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical synthesis. Recent studies have focused on developing MsCl-based reagents for chemical transformations and exploring the antimicrobial properties of MsCl.
MsCl has numerous potential implications in various fields of research and industry. In medical research, the compound could be used to develop drugs for the treatment of various diseases, including cancer and bacterial infections. In materials science, MsCl could be used to synthesize new polymers for a wide range of applications. In the chemical industry, the compound could be used as a reagent for high-yielding transformation reactions.
MsCl exhibits limitations due to its high reactivity and toxicity. Improved safety measures and handling procedures could minimize the risks associated with the compound. Future research could explore the potential of MsCl-based reagents in more complex chemical transformations and their applications in various fields, such as materials science, energy, and environmental remediation.
In conclusion, 2-Mesitylenesulfonyl chloride is a valuable compound in various scientific and industrial applications. Its physical and chemical properties, as well as its versatility, make it a promising candidate for use in organic synthesis, drug development, and polymerization reactions. Despite its toxicity and reactivity, its potential applications in various fields continue to spark significant research interest. Researchers should take appropriate safety precautions when handling MsCl to minimize the risks associated with this harmful compound.

XLogP3

3

Melting Point

56.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

773-64-8

Wikipedia

2-mesitylenesulfonyl chloride
2-Mesitylenesulfonyl chloride

Dates

Modify: 2023-08-16

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